4-Fluoro-3-propylbenzoic acid
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Overview
Description
4-Fluoro-3-propylbenzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the fourth position and a propyl group at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-propylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluorobenzoic acid.
Alkylation: The 4-fluorobenzoic acid undergoes Friedel-Crafts alkylation with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propyl group at the meta position.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-propylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Propionic acid or propyl ketone derivatives.
Reduction: Propyl alcohol or propyl aldehyde derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-propylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-propylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the propyl group can influence its hydrophobic interactions and overall stability.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Lacks the propyl group, making it less hydrophobic.
3-Propylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and binding properties.
4-Fluoro-3-methylbenzoic acid: Has a methyl group instead of a propyl group, altering its steric and electronic properties.
Uniqueness
4-Fluoro-3-propylbenzoic acid is unique due to the combination of the fluorine atom and the propyl group, which together influence its chemical reactivity, binding affinity, and overall stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-propylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCZLDQVNFBMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471656 |
Source
|
Record name | 4-Fluoro-3-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445018-80-4 |
Source
|
Record name | 4-Fluoro-3-propylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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